(-)-Fenfluramine hydrochloride

Description

Properties

IUPAC Name |

(2R)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@H](C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048872 | |

| Record name | (-)-Fenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3616-78-2 | |

| Record name | Benzeneethanamine, N-ethyl-α-methyl-3-(trifluoromethyl)-, hydrochloride, (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3616-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Fenfluramine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003616782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Fenfluramine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-N-ethyl-α-methyl-3-(trifluoromethyl)phenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVOFENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B013935Z2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacology of (-)-Fenfluramine Hydrochloride

Abstract: (-)-Fenfluramine hydrochloride, a molecule with a complex and multifaceted history, has been successfully repurposed from an anorectic agent to a potent antiseizure medication for severe developmental and epileptic encephalopathies. This guide provides a deep dive into its intricate pharmacology, intended for researchers, clinicians, and drug development professionals. We will dissect its multi-target mechanism of action, which extends beyond simple serotonin release to include direct receptor modulation and novel activity at the sigma-1 receptor. This document elucidates the pharmacokinetic and pharmacodynamic profiles, provides validated experimental protocols for its characterization, and contextualizes its therapeutic efficacy within the framework of its molecular activities. By synthesizing preclinical data with clinical outcomes, this guide offers a comprehensive understanding of why (-)-fenfluramine represents a paradigm of successful drug repurposing and a significant advancement in the treatment of refractory epilepsy.

A Molecule of Renewed Purpose: From Obesity to Epilepsy

Initially introduced in the 1960s as an appetite suppressant, fenfluramine was widely used for the treatment of obesity.[1] Its combination with phentermine, known as "fen-phen," led to its withdrawal from the market in 1997 due to associations with cardiac valvulopathy and pulmonary arterial hypertension.[2][3][4] Decades later, a deeper understanding of its pharmacology and clinical observations of its antiseizure properties paved the way for its renaissance. Low-dose fenfluramine (now marketed as FINTEPLA®) has received FDA approval for the treatment of seizures associated with Dravet syndrome and Lennox-Gastaut syndrome (LGS), two severe and often intractable forms of childhood epilepsy.[5][6][7][8] This successful repurposing underscores the importance of rigorous pharmacological investigation.

Core Pharmacodynamics: A Tripartite Mechanism of Action

The anticonvulsant effect of fenfluramine is not attributed to a single molecular interaction but rather to a synergistic combination of at least three distinct mechanisms. This multi-target engagement is believed to restore the crucial balance between excitatory and inhibitory neurotransmission that is disrupted in epileptic encephalopathies.[5][9]

Primary Mechanism: Serotonin Releasing Agent (SRA)

Fenfluramine's classical and most well-understood mechanism is its action as a potent serotonin releasing agent (SRA).[1][10] It elevates extracellular serotonin levels through a dual action on presynaptic neurons:

-

Vesicular Disruption: It acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), disrupting the sequestration of serotonin into synaptic vesicles and thereby increasing its cytosolic concentration.[10][11]

-

Transporter Reversal: Fenfluramine is also a substrate for the serotonin transporter (SERT), which facilitates its entry into the neuron. This interaction promotes a reverse transport of serotonin out of the neuron and into the synaptic cleft.[1][10][11]

This sustained increase in synaptic serotonin enhances neurotransmission across multiple serotonin receptor subtypes, contributing to its therapeutic effects.

Secondary Mechanism: Direct Receptor Modulation

Beyond its indirect action as an SRA, fenfluramine and its primary active metabolite, norfenfluramine, directly interact with several serotonin receptors. Norfenfluramine is a potent agonist at 5-HT2C and 5-HT2B receptors and a moderate agonist at 5-HT2A receptors.[1][12] The anticonvulsant effects may be partly mediated by activity at 5-HT1D and 5-HT2C receptors.[13] Crucially, the affinity for the 5-HT2B receptor, which is implicated in cardiac valvulopathy, is a key consideration for its safety profile (discussed in Section 6.0).[1][14][15]

Tertiary Mechanism: Sigma-1 (σ1) Receptor Positive Modulation

A more recently discovered mechanism, which may differentiate fenfluramine from other serotonergic drugs, is its activity at the sigma-1 (σ1) receptor.[16][17] The σ1 receptor is an intracellular chaperone protein at the endoplasmic reticulum that modulates ion channels and neuronal excitability. Fenfluramine acts as a positive modulator of the σ1 receptor, meaning it enhances the signaling of endogenous σ1 agonists.[16][17] This action is thought to inhibit excitatory (glutamatergic) signaling, complementing the serotonin-mediated enhancement of inhibitory (GABAergic) signaling and helping to restore neuronal balance.[5][18] This unique dual mechanism may also contribute to observed improvements in executive function.[16][18]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of (-)-fenfluramine and its active metabolite is critical for effective dosing and management.

-

Absorption: Fenfluramine is well-absorbed orally.

-

Metabolism: It undergoes extensive hepatic metabolism, primarily through N-de-ethylation to its major active metabolite, (-)-norfenfluramine.[4] This conversion is mediated mainly by CYP1A2, CYP2B6, and CYP2D6 enzymes.[19][20]

-

Distribution: Both parent drug and metabolite are widely distributed throughout the body.

-

Excretion: Metabolites are primarily excreted in the urine.[20] The elimination half-life is approximately 13-30 hours.[1] Clearance appears to be faster in younger children, which may necessitate weight-adjusted dosing.[7]

Table 1: Key Pharmacokinetic Parameters

| Parameter | Fenfluramine (FFA) | Norfenfluramine (nFFA) | Source |

|---|---|---|---|

| Primary Metabolizing Enzymes | CYP1A2, CYP2B6, CYP2D6 | N/A (Metabolite) | [19][20] |

| Elimination Half-Life (t½) | ~13-30 hours | Longer than FFA | [1] |

| Apparent Clearance (CL/F) | ~20.9 L/h | ~36.0 L/h | [21] |

| Apparent Volume of Distribution (Vss/F) | ~511 L | ~768 L | [21] |

(Data derived from population pharmacokinetic models in LGS patients)

Experimental Protocols for Pharmacological Characterization

Validating the mechanisms of action requires specific, reproducible in vitro and in vivo assays.

Protocol: In Vitro Serotonin Release Assay

This assay quantifies a compound's ability to induce serotonin release from neuronal preparations, a hallmark of SRA activity.

Objective: To measure fenfluramine-induced release of pre-loaded radiolabeled serotonin ([³H]5-HT) from rat brain synaptosomes.

Methodology:

-

Preparation of Synaptosomes: Isolate synaptosomes (resealed presynaptic nerve terminals) from rat brain tissue (e.g., hippocampus or striatum) using differential centrifugation.

-

Radiolabel Loading: Incubate the synaptosome suspension with a low concentration of [³H]5-HT. The serotonin transporter (SERT) will actively transport the radiolabel into the terminals.

-

Washing: Wash the synaptosomes with buffer to remove extracellular [³H]5-HT.

-

Initiation of Release: Resuspend the loaded synaptosomes in a physiological buffer and add varying concentrations of this compound (or control compounds).

-

Incubation: Incubate for a short period (e.g., 10-30 minutes) at 37°C.

-

Termination: Stop the release by rapid filtration or centrifugation at 4°C to separate the synaptosomes from the supernatant.

-

Quantification: Measure the radioactivity in the supernatant (released [³H]5-HT) and the synaptosome pellet (retained [³H]5-HT) using liquid scintillation counting.

-

Analysis: Express the results as a percentage of total [³H]5-HT released. Plot a concentration-response curve to determine the EC50 value.

Causality and Validation: The release should be blocked by a potent SERT inhibitor (e.g., fluoxetine), confirming that the mechanism is transporter-mediated and not due to simple membrane disruption.[22]

Protocol: Receptor Binding Affinity Assay

This assay determines the affinity of a compound for a specific receptor target.

Objective: To determine the binding affinity (Ki) of fenfluramine and norfenfluramine for key serotonin and sigma receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2B, σ1).

-

Competitive Binding: In a multi-well plate, incubate the prepared membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A) and increasing concentrations of the unlabeled test compound (fenfluramine or norfenfluramine).

-

Incubation: Allow the reaction to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Quickly wash the filters to remove non-specifically bound radioactivity.

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Table 2: Receptor Binding Affinities (Ki, nM) of Fenfluramine and Norfenfluramine

| Receptor | Fenfluramine (FFA) | Norfenfluramine (nFFA) | Implication | Source |

|---|---|---|---|---|

| 5-HT2A | Micromolar Affinity | Moderate Affinity | Anticonvulsant/Vasoactive Effects | [12][23][24] |

| 5-HT2B | ~5,000 nM | 10 - 50 nM (High Affinity) | Cardiac Valvulopathy Risk | [24] |

| 5-HT2C | Lower Potency | High Affinity (Full Agonist) | Anorectic & Anticonvulsant Effects | [12][24] |

| Sigma-1 (σ1) | 266 nM | Inhibitory | Neuro-modulation, Anticonvulsant |[16][25] |

Safety Pharmacology: Addressing the 5-HT2B Concern

The primary safety concern stemming from fenfluramine's history is the risk of cardiac valvulopathy and pulmonary arterial hypertension.[4] Extensive research has mechanistically linked this toxicity to the activation of serotonin 5-HT2B receptors on cardiac valve fibroblasts, which stimulates mitogenesis and leads to valvular fibrosis.[14][15][26]

The key to the favorable safety profile of low-dose fenfluramine in epilepsy lies in a nuanced understanding of its pharmacology:

-

Differential Affinity: Fenfluramine itself has a very low affinity for the 5-HT2B receptor (Ki ≈ 5 µM).[24] The risk is primarily driven by its metabolite, norfenfluramine, which is a potent, high-affinity agonist at this receptor.[12][24]

-

Dose-Dependence: The doses used for epilepsy treatment (max 0.7 mg/kg/day, up to 26 mg/day) are significantly lower than those used historically for weight loss (up to 120-160 mg/day).[5][7] This results in lower plasma concentrations of norfenfluramine, minimizing sustained 5-HT2B activation.

-

Rigorous Monitoring: Clinical use of FINTEPLA® is managed under a strict Risk Evaluation and Mitigation Strategy (REMS) program that mandates regular echocardiogram monitoring to detect any potential cardiac changes early.[8][27]

Long-term open-label extension studies in patients with Dravet syndrome have shown no evidence of valvular heart disease or pulmonary arterial hypertension at the approved antiepileptic doses.[5][27][28]

Conclusion: A Paradigm of Mechanistic Understanding

This compound exemplifies the power of deep pharmacological investigation in transforming a withdrawn drug into a life-changing therapy. Its efficacy in Dravet and Lennox-Gastaut syndromes is not due to a single action but a sophisticated, multi-target engagement involving serotonin release, direct 5-HT receptor modulation, and positive modulation of the sigma-1 receptor. This tripartite mechanism provides a robust rationale for its potent anticonvulsant activity. The critical differentiation of its safety profile at lower doses, underpinned by a clear understanding of the dose-dependent 5-HT2B receptor-mediated toxicity, has enabled its successful clinical re-introduction. For drug development professionals, the story of fenfluramine serves as an authoritative case study in repurposing, safety mitigation, and the immense value of elucidating complex mechanisms of action.

References

-

Fenfluramine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Vlaskamp, D. R. M., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1175317. [Link]

-

Martin, P., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior, 105, 106989. [Link]

-

Rodríguez-Muñoz, M., et al. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(42), 26795–26811. [Link]

-

What is the mechanism of Fenfluramine Hydrochloride?. (2024). Patsnap Synapse. [Link]

-

Fenfluramine acts as a positive modulator of sigma-1 receptors. (2020). Dravet Syndrome Foundation. [Link]

-

Mechanism of action of fenfluramine (FEN), a substrate-type 5-HT... (n.d.). ResearchGate. [Link]

-

Rowland, M., & Tozer, T. N. (1988). Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release. Pharmacology Biochemistry and Behavior, 30(3), 715–721. [Link]

-

Norfenfluramine - Wikipedia. (n.d.). Wikipedia. [Link]

-

Serotonin releasing agent – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

-

Gammaitoni, A., et al. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. AES Annual Meeting. [Link]

-

Caccia, S., et al. (1979). Pharmacokinetics of fenfluramine enantiomers in man. European Journal of Drug Metabolism and Pharmacokinetics, 4(3), 129–132. [Link]

-

Sourbron, J., et al. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Journal of Central Nervous System Disease, 14, 11795735221115387. [Link]

-

Fenfluramine | C12H16F3N | CID 3337. (n.d.). PubChem. [Link]

-

What is Fenfluramine Hydrochloride used for?. (2024). Patsnap Synapse. [Link]

-

Rothman, R. B., et al. (2000). Evidence for Possible Involvement of 5-HT2B Receptors in the Cardiac Valvulopathy Associated With Fenfluramine and Other Serotonergic Medications. Circulation, 102(23), 2836–2841. [Link]

-

Callahan, B. T., & Cunningham, K. A. (1988). Norfenfluramine, the fenfluramine metabolite, provides stimulus control: evidence for serotonergic mediation. Pharmacology Biochemistry and Behavior, 31(2), 305–311. [Link]

-

FDA Accepts sNDA, Grants Priority Review to Fenfluramine for Lennox-Gastaut Syndrome. (2021). NeurologyLive. [Link]

-

What is the protocol for a serotonin release assay?. (2025). Dr.Oracle. [Link]

-

Fitzgerald, L. W., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. Circulation, 102(23), 2836–2841. [Link]

-

Sekar, K. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Pharmaceuticals, 15(8), 957. [Link]

-

Fenfluramine (Professional Patient Advice). (2025). Drugs.com. [Link]

-

Cunnington, M., et al. (2001). The fenfluramine metabolite (+)-norfenfluramine is vasoactive. Journal of Pharmacology and Experimental Therapeutics, 299(2), 655–662. [Link]

-

Sourbron, J., et al. (2021). Fenfluramine as antiseizure medication for epilepsy. Expert Review of Neurotherapeutics, 21(3), 245-257. [Link]

-

Vlaskamp, D. R. M., et al. (2023). Fenfluramine: a plethora of mechanisms?. ResearchGate. [Link]

-

Balagura, G., et al. (2022). Improving Therapy of Pharmacoresistant Epilepsies: The Role of Fenfluramine. Frontiers in Pharmacology, 13, 896894. [Link]

-

Rothman, R. B., et al. (2000). Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications. PubMed. [Link]

-

Schechter, M. D. (1991). Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release. Pharmacology Biochemistry and Behavior, 39(1), 1-5. [Link]

-

U.S. FDA Approves FINTEPLA® (fenfluramine) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS). (2022). UCB. [Link]

-

Cardiovascular safety of fenfluramine in the treatment of Dravet syndrome: Analysis of an ongoing long-term open-label safety extension study. (2020). Dravet Syndrome Foundation. [Link]

-

NDA 212102Orig1s000 Pharmacology Review. (2020). accessdata.fda.gov. [Link]

-

ARIA Sufficiency Memo for Fenfluramine. (2020). accessdata.fda.gov. [Link]

-

Vlaskamp, D. R. M., et al. (2023). Fenfluramine: a plethora of mechanisms?. PMC - PubMed Central. [Link]

-

pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome. (2023). American Epilepsy Society. [Link]

-

Therapeutic drug monitoring of fenfluramine in clinical practice: Pharmacokinetic variability and impact of concomitant antiseizure medications. (2023). ResearchGate. [Link]

-

Finnema, S. J., et al. (2012). Confirmation of fenfluramine effect on 5-HT(1B) receptor binding of [(11)C]AZ10419369 using an equilibrium approach. Journal of Cerebral Blood Flow and Metabolism, 32(4), 706–714. [Link]

-

Finnema, S. J., et al. (2012). Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C]AZ10419369 using an equilibrium approach. PubMed Central. [Link]

-

Raising the bar: Fenfluramine sets new treatment standards for Dravet syndrome. (n.d.). Epilepsy & Behavior. [Link]

-

The platelet serotonin‐release assay. (2015). The Blood Project. [Link]

-

Serotonin Releasing Assay (Sendout). (n.d.). UW Medicine Pathology. [Link]

-

Greinacher, A., et al. (1999). Activation of platelets by heparin-induced thrombocytopenia antibodies in the serotonin release assay is not dependent on the presence of heparin. Blood, 94(1), 251-6. [Link]

Sources

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Improving Therapy of Pharmacoresistant Epilepsies: The Role of Fenfluramine [frontiersin.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 6. neurologylive.com [neurologylive.com]

- 7. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. U.S. FDA Approves FINTEPLA[®] ▼(fenfluramine) Oral Solution for Treatment of Seizures Associated with Lennox-Gastaut Syndrome (LGS) | UCB [ucb.com]

- 9. researchgate.net [researchgate.net]

- 10. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 13. oncotarget.com [oncotarget.com]

- 14. ahajournals.org [ahajournals.org]

- 15. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dravetfoundation.org [dravetfoundation.org]

- 18. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 19. drugs.com [drugs.com]

- 20. researchgate.net [researchgate.net]

- 21. pharmacokinetics of fenfluramine and its active metabolite norfenfluramine in patients with lennox-gastaut syndrome [aesnet.org]

- 22. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The fenfluramine metabolite (+)-norfenfluramine is vasoactive - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. accessdata.fda.gov [accessdata.fda.gov]

- 25. researchgate.net [researchgate.net]

- 26. ahajournals.org [ahajournals.org]

- 27. dravetfoundation.org [dravetfoundation.org]

- 28. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

(-)-Fenfluramine hydrochloride chemical properties and structure

An In-Depth Technical Guide to (-)-Fenfluramine Hydrochloride: Chemical Properties, Structure, and Scientific Rationale

Prepared by: Gemini, Senior Application Scientist

Introduction: A Tale of Redevelopment

(-)-Fenfluramine, the levorotatory enantiomer of fenfluramine, represents a fascinating case study in pharmaceutical redevelopment. Initially part of the racemic mixture (±)-fenfluramine, marketed as an appetite suppressant, its journey was curtailed in 1997 due to associations with cardiac valvulopathy and pulmonary hypertension.[1][2] However, extensive research into its distinct pharmacological profile has led to its re-emergence as a targeted therapy for severe, rare epileptic conditions, notably Dravet syndrome and Lennox-Gastaut syndrome.[3][4]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, structural nuances, synthesis rationale, analytical validation, and the pharmacological mechanisms that underpin its modern therapeutic application.

Physicochemical Characteristics and Structure Elucidation

Understanding the fundamental properties of an Active Pharmaceutical Ingredient (API) is the bedrock of drug development. This compound is a white to off-white crystalline powder.[1] Its identity and structure have been rigorously confirmed through various spectroscopic and analytical techniques.

The molecule's formal chemical name is (R)-N-Ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride. It possesses a single chiral center at the carbon atom alpha to the amino group, giving rise to two enantiomers: the (S)-(+)-enantiomer (dexfenfluramine) and the (R)-(-)-enantiomer (levofenfluramine).[1][5] This guide focuses on the (R)-(-)-enantiomer.

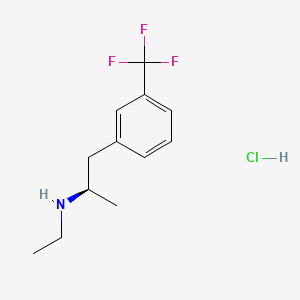

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₆F₃N · HCl | [1] |

| Molecular Weight | 267.72 g/mol | [1][4] |

| CAS Registry No. | 37577-24-5 | |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 158-159 °C | |

| Solubility | Soluble in water and ethanol | [6] |

| pKa | 9.92 | [7] |

| Specific Optical Rotation | [α]²²_D_ = -8.78° (c=2.13 in H₂O) |

Synthesis and Manufacturing Insights

The industrial synthesis of fenfluramine is a critical aspect of its production, prioritizing yield, purity, and safety. The most common and scalable approach involves the reductive amination of a ketone precursor.[1][8]

Caption: General workflow for the synthesis of (-)-Fenfluramine HCl.

Causality in Synthesis Design: The selection of reductive amination with sodium borohydride (NaBH₄) is deliberate.[1][9] Alternative methods, such as those employing Grignard reagents or electrochemical reduction with mercury cathodes, are less attractive for industrial-scale production due to safety concerns (pyrophoric reagents), toxicity (mercury), and potential for carcinogenic byproducts (e.g., from 1,2-propylene epoxide).[1][9] Sodium borohydride is a milder, more selective, and safer reducing agent for this transformation, making the process more robust and scalable.[9]

Protocol: Reductive Amination Synthesis

This protocol is a generalized representation based on established chemical principles.[1][10]

-

Imine Formation:

-

Charge a suitable reactor with 1-(3-trifluoromethyl)phenyl-propan-2-one and a solvent such as methanol.

-

Add a solution of ethylamine hydrochloride and sodium hydroxide in methanol dropwise, maintaining a controlled temperature (e.g., 0-10°C).[1][10] The in-situ formation of free ethylamine drives the reaction.

-

Allow the mixture to stir for several hours at ambient temperature to ensure complete formation of the intermediate imine (Schiff base).

-

-

Reduction:

-

Cool the reaction mixture again (e.g., below 10°C).

-

Slowly add a solution of sodium borohydride. This step is exothermic and requires careful temperature control to prevent side reactions.[1]

-

After the addition is complete, allow the reaction to proceed for several hours to ensure full reduction of the imine to the secondary amine (fenfluramine free base).

-

-

Work-up and Isolation:

-

Quench the reaction carefully with water.

-

Remove the organic solvent (methanol) under reduced pressure.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., heptane or ethyl acetate).[1]

-

Wash the organic phase with water to remove inorganic salts.

-

Concentrate the organic phase to yield the fenfluramine free base, typically as an oil.[1]

-

-

Salt Formation and Purification:

-

Dissolve the crude free base in a suitable solvent (e.g., 2-butanol or a mixture of tert-Butyl methyl ether (TBME) and ethanol).[1]

-

Add hydrochloric acid to precipitate the hydrochloride salt.

-

Cool the suspension to maximize crystallization and yield.

-

Filter the solid, wash with cold solvent, and dry under vacuum to yield purified this compound.[1]

-

Analytical Methodologies for Quality Control

Ensuring the identity, purity, and quality of the API is paramount. A suite of analytical techniques is employed, with High-Performance Liquid Chromatography (HPLC) being the cornerstone for assay and impurity profiling.

Self-Validating Systems in Analytics: A robust analytical method is a self-validating system. For an HPLC method, this is achieved by rigorously validating it for several key parameters as per ICH guidelines: Accuracy, Precision, Specificity, Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ).[1] This ensures the method reliably and consistently measures what it is intended to measure.

Protocol: HPLC Purity Determination

The following is a representative HPLC method for analyzing Fenfluramine HCl.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV absorbance at 210 nm.[8]

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of Fenfluramine HCl reference standard in a suitable diluent (e.g., mobile phase).

-

Prepare the sample solution of the test article at the same concentration.

-

-

Analysis Procedure:

-

Equilibrate the HPLC system until a stable baseline is achieved.

-

Inject the diluent (blank), followed by the reference standard solution (typically 5 replicate injections to establish system suitability), and then the sample solution.

-

Integrate the resulting chromatograms to determine the peak area of fenfluramine and any impurities.[8]

-

Calculate the assay and impurity levels relative to the reference standard.

-

Chiral Analysis: Distinguishing between the (-) and (+) enantiomers is critical. This is typically achieved using specialized chiral chromatography (either HPLC or Gas Chromatography) with a chiral stationary phase or by using a chiral derivatizing agent.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent can also be used for determining enantiomeric purity.[13]

Pharmacology and Mechanism of Action

The therapeutic effect of (-)-fenfluramine in epilepsy is multifaceted and distinct from its historical use as an anorectic. Its mechanism is not fully understood but is believed to involve modulation of multiple neurotransmitter systems.[14][15]

Caption: Proposed mechanism of action for (-)-Fenfluramine.

Primary Mechanisms:

-

Serotonin Release: Fenfluramine acts as a potent serotonin-releasing agent (SRA).[14][16] It enters the presynaptic neuron, disrupts the vesicular storage of serotonin via the vesicular monoamine transporter 2 (VMAT2), and reverses the function of the serotonin transporter (SERT), effectively pumping serotonin out into the synaptic cleft.[7][16]

-

Receptor Modulation: While fenfluramine itself has weak affinity for serotonin receptors, its primary active metabolite, (-)-norfenfluramine, is a potent agonist at 5-HT₂B and 5-HT₂C receptors.[14][15] The agonism at 5-HT₂C receptors is thought to contribute to its appetite-suppressing effects, while the activity at 5-HT₂B receptors on cardiac valves is linked to the previously observed valvulopathy.[14]

-

Sigma-1 Receptor Activity: More recent research has identified fenfluramine as a positive modulator of the sigma-1 (σ₁) receptor.[14][15] Sigma-1 receptors are chaperone proteins that modulate various ion channels and neurotransmitter systems, influencing neuronal excitability. This action is believed to be a key contributor to its anticonvulsant effects.[15]

This combination of increased synaptic serotonin and direct receptor modulation is thought to reduce neuronal hyperexcitability, thereby controlling seizures in conditions like Dravet syndrome.[3]

References

-

New Drug Approvals. (2021, February 21). Fenfluramine Hydrochloride. [Link]

-

Wikipedia. Fenfluramine. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Fenfluramine Hydrochloride?[Link]

-

Patsnap Synapse. (2024, June 14). What is Fenfluramine Hydrochloride used for?[Link]

-

PubChem. Fenfluramine. CID 3337. [Link]

-

PubChem. Fenfluramine Hydrochloride. CID 91452. [Link]

-

Tao, Q. F. (2001). [Determination of fenfluramine hydrochloride in tablets by gas chromatography with derivatization]. Se Pu, 19(3), 270-272. [Link]

-

Strzelczyk, A., & Schubert-Bast, S. (2022). Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes. springermedizin.de. [Link]

-

PubChem. (+-)-Fenfluramine hydrochloride. CID 43834422. [Link]

-

Grunewald, G. L., Creese, M. W., & Extine, M. W. (1981). Fenfluramine Hydrochloride, (+–)-N-Ethyl-M-(Trifluoromethyl)amphetamine Hydrochloride. Acta Crystallographica Section B, 37(9), 1790-1793. [Link]

-

Child-Neurology.Org. Fenfluramine. [Link]

- Google Patents. US10947183B2 - Fenfluramine compositions and methods of preparing the same.

-

European Patent Office. EP 3393655 B1 - Fenfluramine compositions and methods of preparing the same. [Link]

-

INCHEM. Fenfluramine hydrochloride (PIM 938). [Link]

-

U.S. Food and Drug Administration (FDA). (2020, June 15). 212102Orig1s000 Review. [Link]

- Google Patents. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it.

- Google Patents.

- Google Patents. EP3800177A1 - Fenfluramine compositions and methods of preparing the same.

-

Smith, S. M., & Strange, P. G. (2024). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. [Link]

-

El-Koussi, A. A., & El-Shabrawy, Y. (1995). Stereoselective determination of fenfluramine enantiomers in rat liver microsomal incubates. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 935-940. [Link]

-

Salsbury, J. S., & Isbester, P. K. (2005). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. Magnetic Resonance in Chemistry, 43(11), 910-917. [Link]

-

European Medicines Agency (EMA). (2019, February 5). Assessment report - Fintepla. [Link]

-

KEGG DRUG. Fenfluramine hydrochloride. [Link]

-

ResearchGate. (2025, August 9). Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine. [Link]

-

Belal, F., et al. (2002). Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography. Journal of Chromatography B, 780(2), 391-400. [Link]

-

ResearchGate. (2023, December 22). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice. [Link]

-

Wikipedia. Ibogaine. [Link]

-

U.S. Food and Drug Administration (FDA). (2020, June 29). 212102Orig1s000 Review. [Link]

-

Altasciences. Analysis of Fenfluramine and Norfenfluramine in Mouse Brain and Cerebellum by Liquid Chromatography Tandem Mass Spectrometry. [Link]

Sources

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. Fenfluramine hydrochloride (PIM 938) [inchem.org]

- 3. What is Fenfluramine Hydrochloride used for? [synapse.patsnap.com]

- 4. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US10947183B2 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. EP3170807A1 - New method for synthesis of fenfluramine, of isomers therof and/or of analogs thereof, and new compositions comprising it - Google Patents [patents.google.com]

- 10. Fenfluramine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Stereoselective determination of fenfluramine enantiomers in rat liver microsomal incubates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fluorometric determination of DL-fenfluramine, DL-norfenfluramine and phentermine in plasma by achiral and chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantitative 1H NMR method for the routine spectroscopic determination of enantiomeric purity of active pharmaceutical ingredients fenfluramine, sertraline, and paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fenfluramine - Wikipedia [en.wikipedia.org]

- 15. Fenfluramine in clinical practice: new therapy option for Dravet and Lennox–Gastaut syndromes | springermedizin.de [springermedizin.de]

- 16. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

An In-depth Technical Guide to the Serotonin Releasing Activity of (-)-Fenfluramine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction to (-)-Fenfluramine Hydrochloride

This compound is the levorotatory enantiomer of fenfluramine, a substituted amphetamine derivative. Historically, the racemic mixture of fenfluramine was utilized as an anorectic agent for the treatment of obesity.[1][2] However, its profound effects on the serotonergic system have led to its repurposing as a potent anti-seizure medication, particularly for the treatment of rare and severe forms of epilepsy such as Dravet syndrome and Lennox-Gastaut syndrome.[3] Understanding the intricate molecular mechanisms underlying its serotonin-releasing properties is paramount for both elucidating its therapeutic efficacy and appreciating its pharmacological profile. This guide provides a detailed technical overview of the core serotonin-releasing activity of (-)-fenfluramine, its broader pharmacological context, and the experimental methodologies used for its characterization.

Chemically, (-)-fenfluramine is known as N-ethyl-α-methyl-3-(trifluoromethyl)benzeneethanamine hydrochloride.[4] Its synthesis can be achieved through various routes, often involving the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one.[5][6] The hydrochloride salt form enhances its stability and solubility for pharmaceutical applications.[4]

Core Mechanism of Serotonin Release

The primary mechanism of action of (-)-fenfluramine is its ability to induce the release of serotonin (5-hydroxytryptamine, 5-HT) from presynaptic neurons.[1] This is a multifaceted process primarily involving two key proteins: the serotonin transporter (SERT) and the vesicular monoamine transporter 2 (VMAT2).[1][2]

(-)-Fenfluramine acts as a substrate for SERT, the protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[1][2] By binding to and being transported by SERT, (-)-fenfluramine effectively reverses the transporter's normal function.[2] This transporter-mediated exchange mechanism facilitates the efflux of serotonin from the neuron into the synaptic cleft, leading to a significant increase in extracellular serotonin concentrations.[2]

Simultaneously, (-)-fenfluramine interacts with VMAT2, the transporter responsible for packaging cytoplasmic serotonin into synaptic vesicles for storage and subsequent release.[1] By disrupting the proton gradient across the vesicular membrane, (-)-fenfluramine inhibits the uptake of serotonin into these vesicles, leading to an accumulation of serotonin in the cytoplasm.[2] This elevated cytoplasmic serotonin concentration creates a larger pool of the neurotransmitter available for release via the reversed SERT.[2]

Caption: Signaling pathway of (-)-fenfluramine-induced serotonin release.

Broader Pharmacological Profile

While the core of (-)-fenfluramine's activity is its serotonin-releasing property, its complete pharmacological profile is more complex, involving its active metabolite, norfenfluramine, and interactions with various serotonin receptors.

Metabolism to Norfenfluramine

(-)-Fenfluramine is metabolized in the liver to its active metabolite, (-)-norfenfluramine, through N-deethylation.[7] Norfenfluramine is also a potent serotonin-releasing agent and exhibits a distinct receptor binding profile compared to the parent compound.[8]

Receptor Interactions

Both (-)-fenfluramine and its metabolite, (-)-norfenfluramine, interact with a range of serotonin receptors, although with differing affinities. Notably, norfenfluramine has a significantly higher affinity for 5-HT2 receptor subtypes, particularly 5-HT2B and 5-HT2C, compared to fenfluramine.[9] This interaction with the 5-HT2B receptor has been linked to the adverse cardiovascular effects, such as valvular heart disease, observed with long-term use of the racemic mixture.[9]

The following table summarizes the available quantitative data for the enantiomers of fenfluramine and norfenfluramine at key targets in the serotonergic system.

| Compound | Target | Parameter | Value (nM) |

| (+)-Fenfluramine | SERT | EC50 (Release) | 52 |

| (-)-Fenfluramine | SERT | EC50 (Release) | 147 |

| (+)-Norfenfluramine | SERT | EC50 (Release) | 59 |

| (-)-Norfenfluramine | SERT | EC50 (Release) | 287 |

| Norfenfluramine | 5-HT2A Receptor | Ki | Moderate Affinity |

| Norfenfluramine | 5-HT2B Receptor | Ki | High Affinity |

| Norfenfluramine | 5-HT2C Receptor | Ki | High Affinity |

Note: EC50 values for serotonin release were determined in a zebrafish model of Dravet Syndrome.[8] Ki values for 5-HT2 receptors are qualitative based on available literature.[9]

Experimental Protocols for Characterization

To empirically determine the serotonin-releasing activity of (-)-fenfluramine, researchers can employ a variety of in vitro and in vivo techniques. The following are detailed protocols for two fundamental in vitro assays.

In Vitro Serotonin Release Assay using Synaptosomes

This assay directly measures the release of preloaded radiolabeled serotonin from isolated nerve terminals (synaptosomes) in response to the test compound.

1. Preparation of Synaptosomes:

-

Euthanize rodents (e.g., rats) according to approved institutional animal care and use committee protocols.

-

Rapidly dissect the brain region of interest (e.g., hippocampus or striatum) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

Homogenize the tissue in a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer).

2. [3H]Serotonin Loading:

-

Incubate the synaptosomal suspension with a low concentration of [3H]serotonin (e.g., 50 nM) for 15-30 minutes at 37°C to allow for active uptake into the nerve terminals.

3. Superfusion and Release Measurement:

-

Transfer the [3H]serotonin-loaded synaptosomes to a superfusion apparatus.[10]

-

Continuously perfuse the synaptosomes with physiological buffer at a constant flow rate.

-

Collect fractions of the perfusate at regular intervals (e.g., every 2-5 minutes).

-

After establishing a stable baseline of [3H]serotonin release, introduce this compound at various concentrations into the perfusion buffer.

-

Continue collecting fractions to measure the drug-evoked overflow of [3H]serotonin.

4. Data Analysis:

-

Determine the radioactivity in each collected fraction using liquid scintillation counting.

-

Express the amount of [3H]serotonin released in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

-

Plot the concentration-response curve for (-)-fenfluramine-induced [3H]serotonin release and calculate the EC50 value.

Caption: Workflow for in vitro serotonin release assay.

Radioligand Binding Assay for SERT

This assay quantifies the affinity of (-)-fenfluramine for the serotonin transporter by measuring its ability to compete with a radiolabeled ligand that specifically binds to SERT.

1. Membrane Preparation:

-

Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT) or from brain tissue rich in SERT (e.g., striatum).[11]

-

Homogenize the cells or tissue in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[11]

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition with various concentrations of this compound.[12]

-

Total Binding: Add membrane preparation, a fixed concentration of a suitable SERT radioligand (e.g., [3H]citalopram), and assay buffer.[12]

-

Non-specific Binding: Add membrane preparation, the radioligand, and a high concentration of a known SERT inhibitor (e.g., fluoxetine) to saturate all specific binding sites.[12]

-

Competition: Add membrane preparation, the radioligand, and increasing concentrations of this compound.

-

Incubate the plate at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.[11]

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester.[12] This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[12]

-

Dry the filter plate and add scintillation cocktail.

-

Count the radioactivity retained on the filters using a liquid scintillation counter.[12]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the (-)-fenfluramine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of (-)-fenfluramine that inhibits 50% of the specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Caption: Workflow for radioligand binding assay.

Clinical Context and Therapeutic Applications

The potent serotonin-releasing properties of (-)-fenfluramine are central to its therapeutic efficacy in Dravet syndrome, a severe and drug-resistant form of epilepsy.[13] While the precise anti-seizure mechanism is not fully elucidated, it is hypothesized that the substantial increase in synaptic serotonin levels modulates neuronal excitability and enhances inhibitory neurotransmission, thereby reducing seizure frequency and severity.[1] Clinical trials have demonstrated a significant reduction in convulsive seizure frequency in patients with Dravet syndrome treated with fenfluramine.[13]

Safety and Toxicology

The primary safety concerns associated with fenfluramine are cardiovascular, specifically valvular heart disease and pulmonary arterial hypertension.[14] These effects are attributed to the agonistic activity of its metabolite, norfenfluramine, at 5-HT2B receptors on cardiac valves.[9] Modern therapeutic use of fenfluramine for epilepsy involves lower doses than were used for weight loss and requires a rigorous risk evaluation and mitigation strategy (REMS) program, including regular echocardiographic monitoring.[15] Other reported adverse effects include decreased appetite, weight loss, somnolence, and lethargy.[13] Nonclinical toxicology studies have been conducted to support its use, and it was found to be negative in in vitro and in vivo genotoxicity assays.[14]

References

- Fenfluramine Hydrochloride - New Drug Approvals. (2021-02-21).

-

Baumann, M. H., & Rothman, R. B. (2002). Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity. Neuropsychopharmacology, 27(4), 534-550. [Link]

-

Sourbron, J., Smolders, I., de Witte, P., & Lagae, L. (2017). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. Epilepsia, 58(8), 1435-1445. [Link]

-

International Programme on Chemical Safety. (1997). Fenfluramine hydrochloride (PIM 938). [Link]

-

What is the mechanism of Fenfluramine Hydrochloride? - Patsnap Synapse. (2024-07-17). [Link]

- EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google P

-

212102Orig1s000 - accessdata.fda.gov. (2020-06-22). [Link]

-

Rothman, R. B., & Baumann, M. H. (2002). Therapeutic and adverse actions of serotonin transporter substrates. Pharmacology & Therapeutics, 95(1), 73-88. [Link]

-

Raiteri, M., Bonanno, G., & Raiteri, L. (1992). Releasing activities of d-fenfluramine and fluoxetine on rat hippocampal synaptosomes preloaded with [3H]serotonin. Naunyn-Schmiedeberg's archives of pharmacology, 345(1), 1-6. [Link]

- US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google P

-

A Study to Evaluate Safety, Tolerability, and Pharmacokinetics of Fenfluramine (Hydrochloride) in Infants 1 Year to Less Than 2 Years of Age With Dravet Syndrome. (2023-11-06). [Link]

-

Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem. [Link]

-

Wheeler, D. D., & Ondo, J. G. (1987). Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes. Neurochemical research, 12(4), 357-363. [Link]

-

Specchio, N., Pietrafusa, N., & Trivisano, M. (2020). Efficacy and safety of Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: A real-world study. Epilepsia, 61(11), 2405-2414. [Link]

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

-

Epilepsia Publishes Final Analysis of Open-Label Extension Study of Long-Term Safety and Effectiveness of FINTEPLA® (fenfluramine) in Children and Adults with Dravet Syndrome. (2025-03-12). [Link]

-

Fenfluramine | C12H16F3N | CID 3337 - PubChem. [Link]

-

Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity | Request PDF - ResearchGate. [Link]

-

Zaczek, R., Culp, S., & De Souza, E. B. (1988). Mechanisms of effects of d-fenfluramine on brain serotonin metabolism in rats: uptake inhibition versus release. Pharmacology Biochemistry and Behavior, 30(3), 715-721. [Link]

-

Löscher, W., & Potschka, H. (2025). Enantioselective comparative analysis of the anticonvulsant potency of fenfluramine and norfenfluramine in mice. Epilepsia. [Link]

-

Raiteri, M., Bonanno, G., & Raiteri, L. (1995). Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism. Journal of neurochemistry, 65(6), 2567-2572. [Link]

-

Löscher, W., & Potschka, H. (2020). Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? Epilepsia Open, 5(2), 246-256. [Link]

-

Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016-02-14). [Link]

-

Fitzgerald, L. W., Burn, T. C., Brown, B. S., Patterson, J. P., Corjay, M. H., Valentine, P. A., ... & Robertson, D. W. (2000). Possible role of valvular serotonin 5-HT (2B) receptors in the cardiopathy associated with fenfluramine. Molecular pharmacology, 57(1), 75-81. [Link]

-

In Vitro Release Data for Test Compounds | Download Table - ResearchGate. [Link]

-

Finnema, S. J., Varrone, A., Hwang, T. J., Halldin, C., & Farde, L. (2011). Confirmation of fenfluramine effect on 5-HT1B receptor binding of [11C] AZ10419369 using an equilibrium approach. Journal of Cerebral Blood Flow & Metabolism, 31(12), 2293-2302. [Link]

Sources

- 1. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Epilepsia Publishes Final Analysis of Open-Label Extension Study of Long-Term Safety and Effectiveness of FINTEPLA® (fenfluramine) in Children and Adults with Dravet Syndrome [prnewswire.com]

- 4. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. EP3800177A1 - Fenfluramine compositions and methods of preparing the same - Google Patents [patents.google.com]

- 7. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Releasing activities of d-fenfluramine and fluoxetine on rat hippocampal synaptosomes preloaded with [3H]serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. benchchem.com [benchchem.com]

- 13. Efficacy and safety of Fenfluramine hydrochloride for the treatment of seizures in Dravet syndrome: A real-world study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

Unveiling the Enigmatic Dance: A Technical Guide to (-)-Fenfluramine Hydrochloride's Modulation of the Sigma-1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide delves into the intricate molecular interactions between (-)-fenfluramine hydrochloride and the sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein. Moving beyond its classical serotonergic mechanisms, recent research has illuminated a novel paradigm of action for fenfluramine, positioning it as a positive modulator of the σ1R. This modulation is increasingly recognized for its potential therapeutic implications, particularly in the realm of neurodevelopmental disorders and epileptic encephalopathies.[1][2] This document provides a comprehensive technical overview of this interaction, supported by field-proven insights and detailed experimental methodologies.

The Sigma-1 Receptor: A Chaperone at the Crossroads of Cellular Signaling

The σ1R is not a conventional receptor. It resides predominantly at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER), a critical interface for cellular stress responses and calcium homeostasis.[3][4] In its inactive state, σ1R is bound to the binding immunoglobulin protein (BiP), another ER chaperone.[5] Upon stimulation by agonist ligands or cellular stress, σ1R dissociates from BiP, allowing it to translocate and interact with a variety of client proteins, including ion channels and other receptors.[5][6] This chaperone activity modulates a cascade of downstream signaling pathways, influencing everything from neuronal excitability to cell survival.[3][4]

Key Signaling Hubs of the Sigma-1 Receptor

The multifaceted nature of the σ1R is evident in the diverse signaling pathways it influences:

-

Calcium Homeostasis: The σ1R stabilizes IP3 receptors at the MAM, thereby regulating calcium flux between the ER and mitochondria, a process vital for cellular bioenergetics.[5]

-

ER Stress Response: By interacting with BiP, the σ1R is intricately involved in the unfolded protein response (UPR), a critical mechanism for managing cellular stress.[7]

-

Modulation of Ion Channels and Receptors: The σ1R can directly interact with and modulate the function of various ion channels (Na+, K+, Ca2+) and receptors, including the NMDA receptor.[4][6]

-

Neuroinflammation and Oxidative Stress: Activation of the σ1R has been shown to exert neuroprotective effects by modulating neuroinflammatory pathways and reducing oxidative stress.

(-)-Fenfluramine: A Positive Modulator of the Sigma-1 Receptor

Contrary to a classical agonist or antagonist profile, (-)-fenfluramine acts as a positive modulator of the σ1R.[8][9] This means that while it may have weak intrinsic activity on its own, its primary role is to potentiate the effects of endogenous or exogenous σ1R agonists.[8][10] This nuanced mechanism of action is a critical consideration in understanding its therapeutic effects.

Binding Affinity and Functional Activity

Quantitative analysis of the interaction between (-)-fenfluramine and the σ1R is essential for a complete understanding of its pharmacological profile.

| Parameter | Value | Source |

| Binding Affinity (Ki) for σ Receptors | 266 nM | [10][11] |

| Functional Activity | Positive Modulator | [8][9][10] |

Note: The reported Ki of 266 nM is for sigma receptors in general. Further studies are needed to delineate the specific affinity for the σ1 subtype.

This positive modulatory role has been demonstrated in various experimental models. For instance, fenfluramine has been shown to enhance the effect of σ1R agonists in ameliorating learning deficits in mice.[10]

Experimental Workflows for Characterizing (-)-Fenfluramine's σ1R Modulation

To rigorously investigate the interaction between (-)-fenfluramine and the σ1R, a multi-pronged experimental approach is necessary. Here, we outline key in vitro and ex vivo assays.

Radioligand Binding Assay: Quantifying Affinity

This assay is fundamental for determining the binding affinity (Ki) of a test compound for the σ1R. It relies on the principle of competitive displacement of a radiolabeled ligand.

Workflow: Sigma-1 Receptor Competitive Binding Assay

Caption: Workflow for the σ1R competitive binding assay.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1R agonist, at a final concentration at or below its Kd (e.g., 1.0 - 3.0 nM).[8]

-

Test Compound: Prepare serial dilutions of this compound.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand such as haloperidol (e.g., 10 µM).[8]

-

Receptor Source: Homogenized guinea pig liver membranes, a rich source of σ1R, or commercially available membrane preparations from cells overexpressing the human σ1R.[7][8]

-

-

Assay Plate Setup (96-well format):

-

Total Binding: Add assay buffer, radioligand, and membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, radioligand, non-specific binding control, and membrane preparation.

-

Competition: Add assay buffer, radioligand, serial dilutions of (-)-fenfluramine, and membrane preparation.

-

-

Incubation and Filtration:

-

Incubate the plate for 90 minutes at 37°C to reach equilibrium.[7]

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from unbound radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

-

Radioactivity Measurement and Data Analysis:

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity using a scintillation counter.

-

Determine the IC50 value (the concentration of (-)-fenfluramine that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assays: Elucidating the Modulatory Effect

This assay provides direct evidence of σ1R activation. Agonist stimulation causes the dissociation of σ1R from BiP, a key step in its chaperone function.[5] Fenfluramine's positive modulatory effect can be assessed by its ability to potentiate agonist-induced dissociation.[10]

Workflow: Sigma-1 Receptor-BiP Dissociation Assay

Caption: Proposed mechanism of σ1R-NMDAR modulation by (-)-fenfluramine.

A Dual-Action Model for Seizure Reduction

The therapeutic efficacy of (-)-fenfluramine in conditions like Dravet syndrome is likely due to a multi-target mechanism. A working model suggests a dual action involving both its well-established serotonergic activity and its newly identified σ1R modulation. [1][11]The serotonergic component is thought to enhance GABAergic inhibitory neurotransmission, while the positive modulation of the σ1R contributes to a reduction in glutamatergic excitatory signaling. [1][11]This rebalancing of inhibitory and excitatory tone may underlie its potent anti-seizure effects. [2]

Conclusion and Future Directions

The characterization of this compound as a positive modulator of the sigma-1 receptor represents a significant advancement in our understanding of its mechanism of action. This in-depth technical guide provides a framework for researchers and drug development professionals to explore this fascinating interaction further. The detailed experimental protocols and an understanding of the downstream signaling consequences are crucial for designing future studies.

Future research should focus on:

-

Determining the precise binding site of (-)-fenfluramine on the σ1R.

-

Elucidating the specific molecular determinants of its positive modulatory activity.

-

Further exploring the interplay between its serotonergic and σ1R-mediated effects in various disease models.

A deeper understanding of these aspects will not only refine our knowledge of (-)-fenfluramine's pharmacology but also pave the way for the development of novel therapeutics targeting the enigmatic sigma-1 receptor.

References

-

Dravet Syndrome Foundation. (2020, April 7). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

- Wang, J., Li, G., & Wang, Y. (2021). Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers in Neurology.

-

Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors. Epilepsy & Behavior, 105, 106989. [Link]

-

Kourrich, S. (2017). The sigma-1 receptor: roles in neuronal plasticity and disease. Translational Psychiatry, 7(1), e1005. [Link]

-

Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(34), 23373–23389. [Link]

- Gammaitoni, A., Reeder, T., Martin, P., Sourbron, J., de Witte, P., & Galer, B. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)

-

Sourbron, J., Martin, P., & Lagae, L. (2021). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. Journal of Clinical Medicine, 10(15), 3434. [Link]

-

Sourbron, J., & Lagae, L. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1189242. [Link]

-

Zhao, H., & Liu, G. (2024). Sigma-1 Receptor Signaling: A Potential Therapeutic Approach for Ischemic Stroke. Cells, 13(18), 1547. [Link]

-

Wang, J., & Smith, S. B. (2021). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 22(19), 10444. [Link]

-

Kourrich, S. (2017). The sigma-1 receptor: roles in neuronal plasticity and disease. Translational Psychiatry, 7(1), e1005. [Link]

-

Mori, T., & Su, T. P. (2019). The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers in Neuroscience, 13, 768. [Link]

- Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2018). Fenfluramine and norfenfluramine disrupt the association of σ1Rs with NR1 subunits of NMDA receptors.

- BenchChem. (2025). Application Notes and Protocols: (Rac)-E1R Sigma-1 Receptor Binding Assay.

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. ResearchGate. [Link]

-

Sergeant, G. P., Hollywood, M. A., McCloskey, K. D., Thornbury, K. D., & McHale, N. G. (2000). Regulation of nerve-evoked contractions of the murine vas deferens. The Journal of Physiology, 525(Pt 3), 779–790. [Link]

-

Campbell, B. G., Scherz, M. W., Keana, J. F., & Weber, E. (1989). An examination of the putative sigma-receptor in the mouse isolated vas deferens. British Journal of Pharmacology, 98(3), 902–912. [Link]

-

Horie, M., Nishikawa, H., & Koyama, Y. (1993). Involvement of sigma-receptors in the increase in contraction of mouse vas deferens induced by exogenous ATP. British Journal of Pharmacology, 109(4), 1150–1154. [Link]

-

Dravet Syndrome Foundation. (2020, April 7). Fenfluramine acts as a positive modulator of sigma-1 receptors. [Link]

-

Campbell, B. G., Scherz, M. W., Keana, J. F., & Weber, E. (1989). An examination of the putative sigma-receptor in the mouse isolated vas deferens. PubMed. [Link]

-

Sánchez-Blázquez, P., Rodríguez-Muñoz, M., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. PubMed. [Link]

Sources

- 1. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. dravetfoundation.org [dravetfoundation.org]

- 10. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Long-term Neurological Effects of (-)-Fenfluramine Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Compound of Duality

(-)-Fenfluramine hydrochloride, a phenethylamine derivative, holds a unique and complex position in pharmacotherapy.[1] Its history is one of duality: initially celebrated as an effective anorectic agent for obesity, it was later withdrawn from the market due to significant cardiovascular risks.[2][3] However, through rigorous clinical investigation, it has been successfully repurposed at lower doses as a potent antiseizure medication for specific, severe forms of epilepsy, culminating in its re-approval for treating Dravet syndrome and Lennox-Gastaut syndrome.[2][4] This guide provides a technical deep-dive into the long-term neurological effects of this compound, synthesizing its intricate pharmacology with clinical data to inform research and development.

From Anorectic to Anticonvulsant

Developed in the early 1960s, fenfluramine was first introduced as an appetite suppressant.[1] Its efficacy stemmed from its powerful influence on the brain's serotonin systems, which regulate appetite and mood.[2][5] For decades, it was used to treat obesity, often in combination with phentermine ("Fen-Phen"). However, this widespread use at high doses would ultimately lead to its downfall. Following its withdrawal, observations of its potent antiseizure properties in exploratory studies for refractory pediatric epilepsy paved the way for its renaissance.[6][7] This led to a focused development program that established its efficacy in rare and severe developmental and epileptic encephalopathies (DEEs).[6]

The Cardiovascular Safety Concern and Withdrawal

The primary reason for fenfluramine's global withdrawal was the emergence of reports linking it to valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[2][3] The mechanism is believed to involve the stimulation of serotonin 5-HT2B receptors on cardiac valve fibroblasts by its active metabolite, norfenfluramine, leading to abnormal cell growth.[1] This historical context is critical, as the risk of these serious cardiovascular events necessitates stringent monitoring in its current clinical use, even at the lower doses used for epilepsy.[8][9]

Repurposing at Low Doses for Refractory Epilepsy

On June 25, 2020, the U.S. Food and Drug Administration (FDA) approved fenfluramine (Fintepla®) for the treatment of seizures associated with Dravet syndrome in patients two years of age and older.[4][9][10] Its approval was later expanded to include Lennox-Gastaut syndrome (LGS), another severe epilepsy.[4] This approval was based on robust clinical trial data demonstrating significant and sustained reductions in seizure frequency.[11][12] To manage the known cardiovascular risks, the drug is available only through a restricted Risk Evaluation and Mitigation Strategy (REMS) program that mandates regular cardiac monitoring.[8][11][13]

Core Pharmacology and Multi-Target Mechanism of Action

The neurological effects of fenfluramine are rooted in its complex pharmacology, which extends beyond simple serotonin modulation. Its anticonvulsant activity is now understood to be the result of a multi-target mechanism.

Primary Mechanism: Potentiation of Serotonergic Neurotransmission

Fenfluramine's principal mechanism of action is the enhancement of serotonergic neurotransmission.[5] It achieves this through a dual action at the presynaptic terminal:

-

Inhibition of the Serotonin Transporter (SERT): By blocking SERT, fenfluramine prevents the reuptake of serotonin from the synaptic cleft, increasing its availability to bind to postsynaptic receptors.[5]

-

Disruption of Vesicular Storage: Fenfluramine interacts with the vesicular monoamine transporter 2 (VMAT2), disrupting the storage of serotonin in synaptic vesicles and promoting its release into the cytoplasm and subsequently into the synapse.[5][14]

This combined action leads to a significant elevation of extracellular serotonin levels, a neurotransmitter system known to play an inhibitory role in seizure propagation.[5][14]

Caption: Fenfluramine's Action at the Serotonergic Synapse

Secondary Mechanisms in Anticonvulsant Activity

While elevated serotonin is key, the antiseizure effects are not fully explained by this mechanism alone. Research points to two additional pathways:

-

Direct 5-HT Receptor Agonism: Fenfluramine and its active metabolite, norfenfluramine, act as direct agonists at several serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C receptors.[1][14][15] This direct receptor activity is thought to contribute to the overall dampening of neuronal hyperexcitability.[6]

-

Sigma-1 (σ1) Receptor Modulation: Fenfluramine is a positive modulator of the sigma-1 receptor, an intracellular chaperone protein involved in regulating ion channels and neurotransmitter systems.[1][6] By interacting with the sigma-1 receptor, fenfluramine can reduce glutamatergic excitability, thereby helping to restore the balance between neuronal excitation and inhibition that is disrupted in epilepsy.[6][14] This action may also contribute to observed improvements in executive function.[14]

Caption: Multi-Target Anticonvulsant Hypothesis

The Question of Serotonergic Neurotoxicity

A significant concern stemming from fenfluramine's history is its potential for serotonergic neurotoxicity.

Preclinical Evidence and Postulated Mechanisms

Animal studies, particularly from the era of its use as an anorectic, demonstrated that high doses of fenfluramine could lead to long-term depletion of serotonin and damage to serotonin-containing neurons.[16][17][18] This effect is considered a characteristic of some monoamine-releasing agents.[19] The exact mechanisms are complex but are thought to involve oxidative stress and metabolic changes within serotonergic neurons.[19] It is crucial to note that these neurotoxic effects were observed at dosage regimens significantly higher than those currently approved for epilepsy.

Protocol: Assessing Serotonergic Neurotoxicity in Rodent Models

To evaluate the potential for a novel compound to induce serotonergic neurotoxicity, a standardized preclinical protocol is essential. This self-validating system includes behavioral, neurochemical, and histological endpoints.